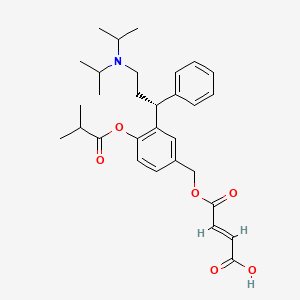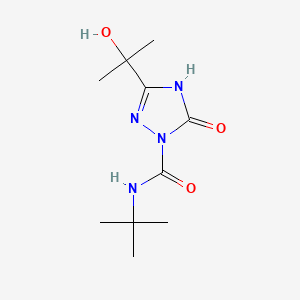
N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An impurity of Amicarbazone
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : A study by Kaur et al. (2013) on a similar compound, "4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide", revealed details about its crystal structure. The triazole ring and the carboxamide group in the molecule were found to be almost coplanar, with variations in the orientation of the isopropyl group. This structural analysis is crucial for understanding the compound's properties and potential applications in material science and drug design (Kaur et al., 2013).
Potential as Cardioprotective Agents : Cheng et al. (2006) discovered a class of compounds, including a derivative of this compound, that act as malonyl-coenzyme A decarboxylase inhibitors. These compounds showed promise in improving cardiac efficiency and function, suggesting potential applications in treating ischemic heart diseases (Cheng et al., 2006).
Anticancer Applications : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including derivatives of the mentioned compound, and evaluated their cytotoxicity against human cancer cell lines. Some derivatives showed significant cytotoxicity in ovarian and oral cancers, indicating their potential as anticancer agents (Kumar et al., 2009).
Synthesis and Characterization : RashidiN. and BeradB. (2012) worked on synthesizing and characterizing new derivatives, such as "4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione". This research contributes to the understanding of the chemical properties and potential applications of these compounds (RashidiN. & BeradB., 2012).
Antimicrobial Activity : Sanjeevarayappa et al. (2015) synthesized a derivative, "tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate", and evaluated its antimicrobial and anthelmintic activities. The compound exhibited moderate activity, suggesting its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, also known as Amicarbazone Impurity 2, is the Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, responsible for the conversion of light energy into chemical energy.
Mode of Action
Amicarbazone Impurity 2 acts as a potent inhibitor of photosynthetic electron transport . It induces chlorophyll fluorescence and interrupts oxygen evolution by binding to the Qb domain of PSII . This interaction is similar to the triazines and the triazinones classes of herbicides .
Biochemical Pathways
The compound’s action affects the photosynthetic electron transport pathway, leading to the disruption of photosynthesis . This results in chlorosis, stunted growth, tissue necrosis, and eventually death of the plant .
Pharmacokinetics
It is known that the compound is rapidly absorbed and translocated in plants, suggesting efficient distribution within the plant system . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of Amicarbazone Impurity 2’s action include the induction of chlorophyll fluorescence, interruption of oxygen evolution, and inhibition of photosynthetic electron transport . These effects lead to the phenotypic responses of sensitive plants, which include chlorosis, stunted growth, tissue necrosis, and death .
Propiedades
IUPAC Name |
N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-9(2,3)12-8(16)14-7(15)11-6(13-14)10(4,5)17/h17H,1-5H3,(H,12,16)(H,11,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWLJHDVGCZVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C(=O)NC(=N1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674037 |
Source


|
| Record name | Isopropyl-2-hydroxy desamino amicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889062-06-0 |
Source


|
| Record name | Isopropyl-2-hydroxy desamino amicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
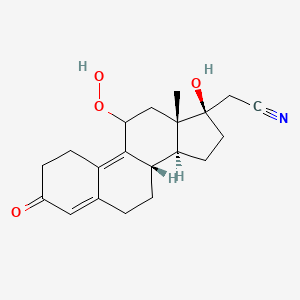

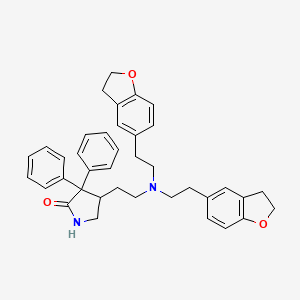
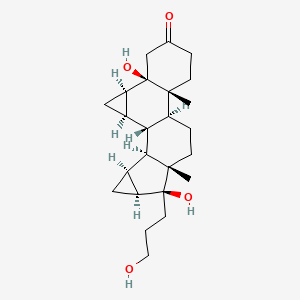
![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)

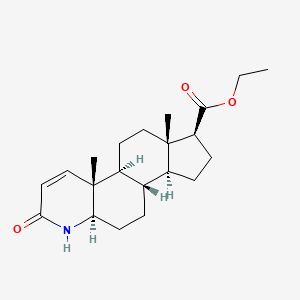
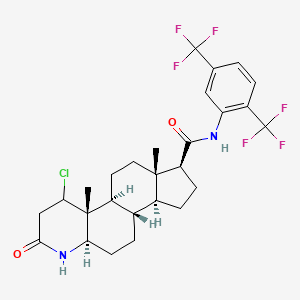


![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
